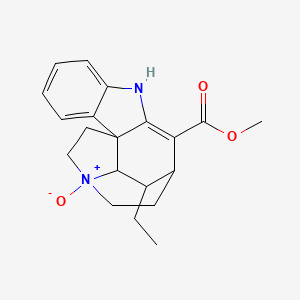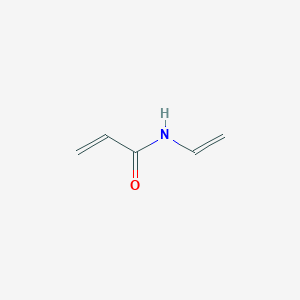
2-Propenamide, N-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propenamide, N-ethenyl-, can be synthesized through several methods. One common approach involves the reaction of acrylamide with acetylene in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of 2-Propenamide, N-ethenyl-, often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium or nickel are commonly used to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenamide, N-ethenyl-, undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(N-vinyl-2-propenamide), which is used in various applications.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and ammonia.
Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is commonly used as a catalyst.
Addition Reactions: Reagents such as halogens, hydrogen halides, and other electrophiles can be used.
Major Products Formed
Polymerization: Poly(N-vinyl-2-propenamide)
Hydrolysis: Acrylic acid and ammonia
Addition Reactions: Various substituted amides depending on the electrophile used
Applications De Recherche Scientifique
2-Propenamide, N-ethenyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Its derivatives are used in the development of hydrogels for drug delivery systems.
Medicine: It is investigated for its potential use in biomedical applications, including tissue engineering and wound healing.
Industry: It is used in the production of adhesives, coatings, and water treatment chemicals.
Mécanisme D'action
The mechanism of action of 2-Propenamide, N-ethenyl-, involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the development of hydrogels and other polymeric materials. The vinyl group allows for various addition reactions, making it a versatile building block in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylamide: Similar in structure but lacks the vinyl group.
N-Methylacrylamide: Contains a methyl group instead of a vinyl group.
N-Vinylformamide: Similar structure but with a formamide group instead of an acrylamide group.
Uniqueness
2-Propenamide, N-ethenyl-, is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for the formation of various polymers and copolymers. This makes it particularly valuable in applications requiring specific polymer properties.
Propriétés
Numéro CAS |
44565-77-7 |
|---|---|
Formule moléculaire |
C5H7NO |
Poids moléculaire |
97.12 g/mol |
Nom IUPAC |
N-ethenylprop-2-enamide |
InChI |
InChI=1S/C5H7NO/c1-3-5(7)6-4-2/h3-4H,1-2H2,(H,6,7) |
Clé InChI |
ILCQQHAOOOVHQJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
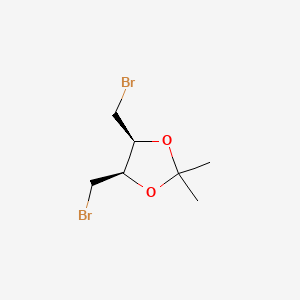

![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
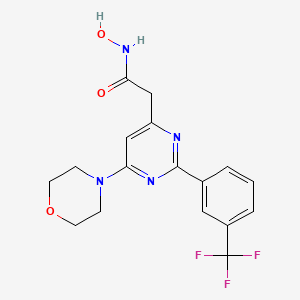
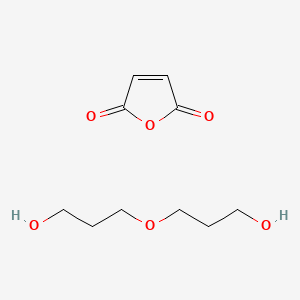
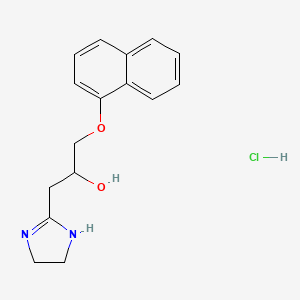
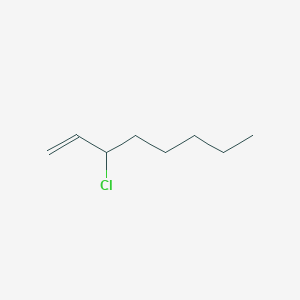
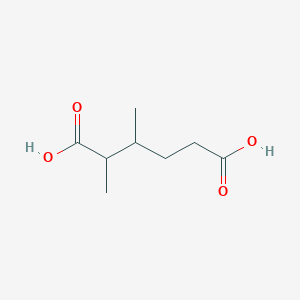
![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
